N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method is the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-3-amine under acidic conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, such as microwave-assisted synthesis and the use of heterogeneous catalytic systems. These methods offer advantages like reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific photophysical properties
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(7-13-16)6-12-11-5-9(2)15(3)14-11/h5,7-8H,4,6H2,1-3H3,(H,12,14) |
InChI Key |
IMEZACFERZPARW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=NN(C(=C2)C)C |
Origin of Product |
United States |
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